Monolaurin

Catalog No.
S536012
CAS No.
142-18-7
M.F
C15H30O4
M. Wt
274.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monolaurin

CAS Number

142-18-7

Product Name

Monolaurin

IUPAC Name

2,3-dihydroxypropyl dodecanoate

Molecular Formula

C15H30O4

Molecular Weight

274.40 g/mol

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3

InChI Key

ARIWANIATODDMH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-dodecylglycerol, 1-O-dodecylglycerol, glycerol monolaurate, lauricidin, monododecylglycerol, monoglycerol laurate, monolaurin, rac-SN-1(3)-dodecylglycerol

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O

The exact mass of the compound Monolaurin is 274.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 698570. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Supplementary Records. It belongs to the ontological category of rac-1-monoacylglycerol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Monolaurin, also known as glycerol monolaurate (GML), is a medium-chain fatty acid ester formed from glycerol and lauric acid. In industrial and scientific procurement, it is primarily valued for its dual functionality as a non-ionic lipophilic emulsifier (HLB ~5.2) and a potent, broad-spectrum antimicrobial agent [1]. Unlike many conventional surfactants, monolaurin actively disrupts the lipid membranes of Gram-positive bacteria and lipid-coated viruses, making it a highly functional additive [2]. Its Generally Recognized as Safe (GRAS) status, high thermal stability, and ability to function across a wide pH range make it a critical raw material for streamlining formulations in the food, cosmetic, and veterinary pharmaceutical sectors[1].

Buyers might consider substituting monolaurin with its cheaper precursor, free lauric acid, or with standard industrial preservatives like sodium benzoate. However, free lauric acid exhibits significantly lower water solubility, poorer emulsifying capabilities, and a much higher Minimum Inhibitory Concentration (MIC), requiring impractically large doses to achieve the same antimicrobial effect[1]. Furthermore, traditional organic acid preservatives such as sodium benzoate are highly pH-dependent, losing their antimicrobial efficacy in neutral or slightly alkaline environments [2]. Monolaurin circumvents these limitations by providing pH-independent antimicrobial activity alongside structural emulsion stabilization, preventing the need for complex, multi-ingredient preservative systems in neutral-pH formulations[2].

Superior Antimicrobial Potency vs. Free Lauric Acid

In comparative in vitro assays against Gram-positive bacteria such as Streptococcus pyogenes and Staphylococcus species, monolaurin demonstrates significantly higher antimicrobial potency than its free fatty acid precursor. Studies indicate that esterifying lauric acid with glycerol to form monolaurin reduces the Minimum Inhibitory Concentration (MIC) from ≥125 µg/mL for free lauric acid down to approximately 31.25 µg/mL [1]. This enhanced activity is attributed to the glycerol moiety acting as a hydrophilic carrier, facilitating the transport of the lipid across bacterial cell membranes [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Gram-positive strains
Target Compound Data~31.25 µg/mL (Monolaurin)
Comparator Or Baseline≥125 µg/mL (Free Lauric Acid)
Quantified Difference4-fold to >10-fold increase in antimicrobial potency
ConditionsIn vitro broth microdilution assays

Allows formulators to achieve target preservation at significantly lower dosing, minimizing formulation bulk, sensory impact, and raw material costs.

Synergistic MIC Reduction in Antibiotic Co-Formulations

Monolaurin exhibits profound synergistic effects when co-formulated with traditional beta-lactam antibiotics, drastically lowering the required therapeutic dose. When tested against methicillin-resistant Staphylococcus aureus (MRSA) isolates, the baseline MIC of amoxicillin was 32–128 µg/mL. The addition of 250 µg/mL of monolaurin reduced the amoxicillin MIC to 0.5–8 µg/mL [1]. This synergy is driven by monolaurin's ability to disrupt bacterial outer membranes and inhibit the expression of resistance genes like blaZ, thereby re-sensitizing resistant strains to standard antibiotics [1].

Evidence DimensionAmoxicillin MIC against MRSA isolates
Target Compound Data0.5–8 µg/mL (when combined with 250 µg/mL Monolaurin)
Comparator Or Baseline32–128 µg/mL (Amoxicillin alone)
Quantified Difference4- to 128-fold reduction in required antibiotic concentration
ConditionsAgar dilution technique against MRSA isolates

Crucial for veterinary feed and pharmaceutical buyers seeking to reduce active pharmaceutical ingredient (API) loads and combat antimicrobial resistance.

Dual-Function Emulsion Stabilization (HLB Profile)

As a non-ionic surfactant, monolaurin possesses a Hydrophilic-Lipophilic Balance (HLB) value of 5.2, making it highly effective for stabilizing water-in-oil (W/O) emulsions and integrating into complex food or cosmetic matrices [1]. Unlike standard high-HLB emulsifiers (e.g., Tween 60, HLB 14.9) or purely structural monoglycerides, monolaurin simultaneously provides structural stability and broad-spectrum antimicrobial protection [2]. This dual functionality allows it to replace multiple single-function additives in a formulation.

Evidence DimensionFunctional utility in emulsion systems
Target Compound DataHLB 5.2 with inherent broad-spectrum antimicrobial activity
Comparator Or BaselineStandard non-ionic emulsifiers (e.g., Tween 60), which provide emulsification but zero antimicrobial protection
Quantified DifferenceConsolidates 2 distinct functional roles (emulsifier + preservative) into 1 compound
ConditionsFood, dairy, and cosmetic emulsion systems

Streamlines the bill of materials (BOM) by replacing separate emulsifier and preservative SKUs with a single dual-action ingredient.

pH-Independent Antimicrobial Activity

A major limitation of traditional organic acid preservatives, such as sodium benzoate or potassium sorbate, is their strict dependence on acidic environments (typically pH < 4.5) to remain in their active, undissociated state. Monolaurin, being a non-ionic ester, is not limited by formulation pH and maintains robust antibacterial and antiviral efficacy in neutral to slightly alkaline conditions (pH 6.0–8.0) [1]. This allows for effective microbial control in products like dairy, baked goods, and neutral cosmetics where traditional preservatives fail or require unwanted acidification[1].

Evidence DimensionAntimicrobial efficacy across pH ranges
Target Compound DataMaintains high efficacy at neutral to slightly alkaline pH (pH 6.0 - 8.0)
Comparator Or BaselineSodium benzoate (loses efficacy rapidly above pH 5.0)
Quantified DifferenceBroadens the effective formulation window by >2-3 pH units compared to organic acid benchmarks
ConditionsNeutral-pH food, dairy, and cosmetic matrices

Allows formulators of neutral-pH products to achieve shelf-life stability without artificially acidifying the product and altering its sensory or functional profile.

Dual-Action Food & Beverage Preservation

Directly leveraging its HLB of 5.2 and pH-independent antimicrobial activity, monolaurin is the ideal choice for neutral-pH dairy products, baked goods, and meat emulsions. It replaces complex mixtures of standard emulsifiers and acid-dependent preservatives [1].

Veterinary and Animal Feed Additives

Based on its proven ability to synergistically reduce the MIC of beta-lactam antibiotics by up to 128-fold, monolaurin is highly suited for livestock feed formulations aimed at improving gut health, reducing overall antibiotic usage, and mitigating antimicrobial resistance[2].

Cosmetic and Personal Care Emulsions

Utilizing its non-ionic surfactant properties and superior potency compared to free lauric acid, monolaurin serves as a skin-friendly, dual-purpose stabilizer and preservative in lotions and creams, particularly where formulators wish to avoid harsh synthetic biocides [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Pellets or Large Crystals

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.21440943 Da

Monoisotopic Mass

274.21440943 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WR963Y5QYW

GHS Hazard Statements

Aggregated GHS information provided by 219 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 131 of 219 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 88 of 219 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cariostatic Agents

Pictograms

Irritant

Irritant

Other CAS

27215-38-9
67701-26-2
142-18-7

Wikipedia

Monolaurin

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients
Cosmetics -> Emulsifying; Emollient

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Dodecanoic acid, 2,3-dihydroxypropyl ester: ACTIVE
Dodecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Last modified: 08-15-2023
1: Lester K, Simmonds RS. Zoocin A and lauricidin in combination reduce Streptococcus mutans growth in a multispecies biofilm. Caries Res. 2012;46(3):185-93. doi: 10.1159/000337307. Epub 2012 Apr 13. PubMed PMID: 22508519.
2: Anang DM, Rusul G, Ling FH, Bhat R. Inhibitory effects of lactic acid and lauricidin on spoilage organisms of chicken breast during storage at chilled temperature. Int J Food Microbiol. 2010 Nov 15;144(1):152-9. doi: 10.1016/j.ijfoodmicro.2010.09.014. Epub 2010 Sep 22. PubMed PMID: 20947197.
3: Bozic AK, Anderson RC, Carstens GE, Ricke SC, Callaway TR, Yokoyama MT, Wang JK, Nisbet DJ. Effects of the methane-inhibitors nitrate, nitroethane, lauric acid, Lauricidin and the Hawaiian marine algae Chaetoceros on ruminal fermentation in vitro. Bioresour Technol. 2009 Sep;100(17):4017-25. doi: 10.1016/j.biortech.2008.12.061. Epub 2009 Apr 11. PubMed PMID: 19362827.
4: Maitani Y, Shimada K, Nagai T. l-Menthol, oleic acid and lauricidin in absorption enhancement of free and sodium salt of diclofenac using ethanol treated silicone membrane as model for skin. Chem Pharm Bull (Tokyo). 1996 Feb;44(2):403-8. PubMed PMID: 8998843.
5: Boddie RL, Nickerson SC. Evaluation of postmilking teat germicides containing Lauricidin, saturated fatty acids, and lactic acid. J Dairy Sci. 1992 Jun;75(6):1725-30. PubMed PMID: 1500569.
6: Dufour M, Simmonds RS, Bremer PJ. Development of a method to quantify in vitro the synergistic activity of "natural" antimicrobials. Int J Food Microbiol. 2003 Aug 25;85(3):249-58. PubMed PMID: 12878383.
7: Goc A, Niedzwiecki A, Rath M. In vitro evaluation of antibacterial activity of phytochemicals and micronutrients against Borrelia burgdorferi and Borrelia garinii. J Appl Microbiol. 2015 Dec;119(6):1561-72. doi: 10.1111/jam.12970. PubMed PMID: 26457476; PubMed Central PMCID: PMC4738477.
8: Seleem D, Chen E, Benso B, Pardi V, Murata RM. In vitro evaluation of antifungal activity of monolaurin against Candida albicans biofilms. PeerJ. 2016 Jun 22;4:e2148. doi: 10.7717/peerj.2148. eCollection 2016. PubMed PMID: 27366648; PubMed Central PMCID: PMC4924139.
9: Dufour M, Simmonds RS, Bremer PJ. Development of a laboratory scale clean-in-place system to test the effectiveness of "natural" antimicrobials against dairy biofilms. J Food Prot. 2004 Jul;67(7):1438-43. PubMed PMID: 15270498.
10: Noll KS, Prichard MN, Khaykin A, Sinko PJ, Chikindas ML. The natural antimicrobial peptide subtilosin acts synergistically with glycerol monolaurate, lauric arginate, and ε-poly-L-lysine against bacterial vaginosis-associated pathogens but not human lactobacilli. Antimicrob Agents Chemother. 2012 Apr;56(4):1756-61. doi: 10.1128/AAC.05861-11. Epub 2012 Jan 17. PubMed PMID: 22252803; PubMed Central PMCID: PMC3318360.
11: Goc A, Niedzwiecki A, Rath M. Cooperation of Doxycycline with Phytochemicals and Micronutrients Against Active and Persistent Forms of Borrelia sp. Int J Biol Sci. 2016 Jul 22;12(9):1093-103. doi: 10.7150/ijbs.16060. eCollection 2016. PubMed PMID: 27570483; PubMed Central PMCID: PMC4997053.
12: Manohar V, Echard B, Perricone N, Ingram C, Enig M, Bagchi D, Preuss HG. In vitro and in vivo effects of two coconut oils in comparison to monolaurin on Staphylococcus aureus: rodent studies. J Med Food. 2013 Jun;16(6):499-503. doi: 10.1089/jmf.2012.0066. PubMed PMID: 23767861.
13: Yoon BK, Jackman JA, Kim MC, Cho NJ. Spectrum of Membrane Morphological Responses to Antibacterial Fatty Acids and Related Surfactants. Langmuir. 2015 Sep 22;31(37):10223-32. doi: 10.1021/acs.langmuir.5b02088. Epub 2015 Sep 8. PubMed PMID: 26325618.
14: Mueller EA, Schlievert PM. Non-aqueous glycerol monolaurate gel exhibits antibacterial and anti-biofilm activity against Gram-positive and Gram-negative pathogens. PLoS One. 2015 Mar 23;10(3):e0120280. doi: 10.1371/journal.pone.0120280. eCollection 2015. PubMed PMID: 25799455; PubMed Central PMCID: PMC4370562.
15: Flanagan JL, Khandekar N, Zhu H, Watanabe K, Markoulli M, Flanagan JT, Papas E. Glycerol Monolaurate Inhibits Lipase Production by Clinical Ocular Isolates Without Affecting Bacterial Cell Viability. Invest Ophthalmol Vis Sci. 2016 Feb;57(2):544-50. doi: 10.1167/iovs.15-17180. PubMed PMID: 26873514.
16: Hess DJ, Henry-Stanley MJ, Wells CL. The Natural Surfactant Glycerol Monolaurate Significantly Reduces Development of Staphylococcus aureus and Enterococcus faecalis Biofilms. Surg Infect (Larchmt). 2015 Oct;16(5):538-42. doi: 10.1089/sur.2014.162. Epub 2015 Jun 25. PubMed PMID: 26110557; PubMed Central PMCID: PMC4593973.
17: Wieland M, Weber BK, Hafner-Marx A, Sauter-Louis C, Bauer J, Knubben-Schweizer G, Metzner M. A controlled trial on the effect of feeding dietary chestnut extract and glycerol monolaurate on liver function in newborn calves. J Anim Physiol Anim Nutr (Berl). 2015 Feb;99(1):190-200. doi: 10.1111/jpn.12179. Epub 2014 Mar 10. PubMed PMID: 24605953.
18: Haase AT, Rakasz E, Schultz-Darken N, Nephew K, Weisgrau KL, Reilly CS, Li Q, Southern PJ, Rothenberger M, Peterson ML, Schlievert PM. Glycerol Monolaurate Microbicide Protection against Repeat High-Dose SIV Vaginal Challenge. PLoS One. 2015 Jun 9;10(6):e0129465. doi: 10.1371/journal.pone.0129465. eCollection 2015. PubMed PMID: 26057743; PubMed Central PMCID: PMC4461171.
19: Tangwatcharin P, Khopaibool P. Activity of virgin coconut oil, lauric acid or monolaurin in combination with lactic acid against Staphylococcus aureus. Southeast Asian J Trop Med Public Health. 2012 Jul;43(4):969-85. PubMed PMID: 23077821.
20: Wakisaka S, Nishimura T, Gohtani S. O/W nano-emulsion formation using an isothermal low-energy emulsification method in a mixture of polyglycerol polyricinoleate and hexaglycerol monolaurate with glycerol system. J Oleo Sci. 2015;64(4):405-13. doi: 10.5650/jos.ess14229. Epub 2015 Mar 11. PubMed PMID: 25766932.

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